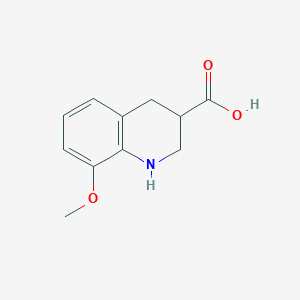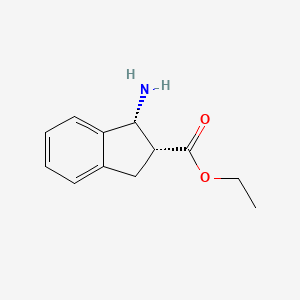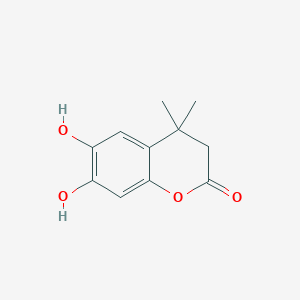
Trans-2-(9H-purin-9-yl)cyclopentanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-2-(9H-purin-9-yl)cyclopentanol: is a chemical compound with the molecular formula C10H12N4O . It is a derivative of purine, a heterocyclic aromatic organic compound, and features a cyclopentanol moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Trans-2-(9H-purin-9-yl)cyclopentanol can be achieved through several methods. One common approach involves the selective conversion of furfural to cyclopentanone or cyclopentanol using Cu–Co catalysts. These catalysts can be prepared by co-precipitation or oxalate sol–gel methods. The reaction conditions, such as hydrogen pressure and Cu loading, significantly influence the product distribution .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of catalytic hydrogenation and selective conversion using metal catalysts can be applied. The choice of catalyst and reaction conditions are critical for optimizing yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Trans-2-(9H-purin-9-yl)cyclopentanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the purine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce fully hydrogenated cyclopentanol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Trans-2-(9H-purin-9-yl)cyclopentanol is used as a building block in organic synthesis.
Biology: In biological research, this compound can be used to study the interactions of purine derivatives with biological macromolecules. It may serve as a model compound for investigating enzyme-substrate interactions and nucleic acid binding.
Medicine: The compound’s potential medicinal applications include its use as a precursor for developing antiviral and anticancer agents. Its purine moiety is of particular interest due to its presence in many biologically active molecules.
Industry: In the industrial sector, this compound can be utilized in the production of fine chemicals and pharmaceutical intermediates. Its reactivity and functional group compatibility make it a valuable component in various chemical processes .
Wirkmechanismus
The mechanism by which Trans-2-(9H-purin-9-yl)cyclopentanol exerts its effects involves interactions with molecular targets such as enzymes and nucleic acids. The purine moiety can engage in hydrogen bonding and π-π stacking interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate enzymatic activity and affect cellular processes .
Vergleich Mit ähnlichen Verbindungen
- Cyclohexanol, 2-(9H-purin-9-yl)-, trans-
- 6-Chloro-9-(3’,3’-diethoxypropyl)purine
- 6-Mercapto-9-(3’,3’-diethoxypropyl)purine
Comparison: Trans-2-(9H-purin-9-yl)cyclopentanol is unique due to its cyclopentanol moiety, which imparts distinct chemical and physical properties compared to its analogs. For instance, Cyclohexanol, 2-(9H-purin-9-yl)-, trans- features a cyclohexanol ring, leading to differences in steric hindrance and reactivity.
Eigenschaften
Molekularformel |
C10H12N4O |
|---|---|
Molekulargewicht |
204.23 g/mol |
IUPAC-Name |
(1R,2R)-2-purin-9-ylcyclopentan-1-ol |
InChI |
InChI=1S/C10H12N4O/c15-9-3-1-2-8(9)14-6-13-7-4-11-5-12-10(7)14/h4-6,8-9,15H,1-3H2/t8-,9-/m1/s1 |
InChI-Schlüssel |
ALNZAMNUNABSQB-RKDXNWHRSA-N |
Isomerische SMILES |
C1C[C@H]([C@@H](C1)O)N2C=NC3=CN=CN=C32 |
Kanonische SMILES |
C1CC(C(C1)O)N2C=NC3=CN=CN=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



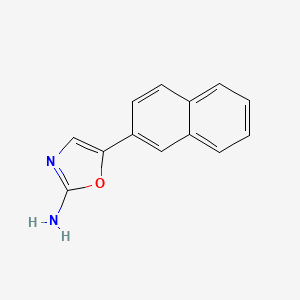
![6-Fluorospiro[chroman-2,1'-cyclobutan]-4-one](/img/structure/B11894440.png)
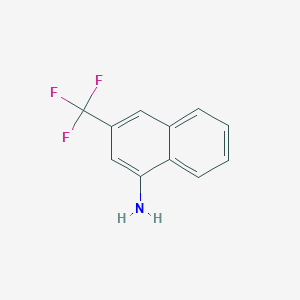
![5-chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile](/img/structure/B11894451.png)


